molecular formula C18H13N3O2 B2916611 Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate CAS No. 439108-14-2

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate

Cat. No. B2916611
CAS RN: 439108-14-2
M. Wt: 303.321
InChI Key: VKAJXRRNMQBEFH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

1. Directing Groups for C-H Bond Functionalization

Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate-related compounds, such as 1-aminopyridinium ylides, have been identified as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp^3 C-H bonds in carboxylic acid derivatives. This application is significant in organic synthesis, enabling the functionalization of primary C-H bonds and the modification of methylene groups under specific conditions without external ligands (K. Le, Hanh Nguyen, O. Daugulis, 2019).

2. Electrophilic Cyclization for Isoquinoline Synthesis

Another application involves the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide aromatics, leading to the synthesis of highly substituted isoquinolines. This methodology applies to both simple and heteroaromatic analogues, offering a versatile route to isoquinoline derivatives under varying conditions (D. Fischer et al., 2008).

3. Reductive Removal of Directing Groups

The compound and its analogues serve as precursors in cobalt-catalyzed C(sp^2)-H alkenylation/annulation reactions. Specifically, 2-(1-methylhydrazinyl)pyridine, a related compound, has been used as a bidentate directing group, showcasing broad substrate scope and high regioselectivity. This feature is beneficial for synthesizing isoquinoline backbones, with the directing group being reductively removable under mild conditions (Shengxian Zhai et al., 2017).

4. Catalytic Hydrogenation of Aromatic Substrates

Research also extends to the catalytic hydrogenation of aromatic substrates using Rh-NPs stabilized by N-Heterocyclic Carbenes (NHC), where related pyridine and isoquinoline compounds were hydrogenated under mild conditions. This process highlights the potential for selective hydrogenation in organic synthesis (Francisco Martinez-Espinar et al., 2017).

5. Positive Inotropic Activity

In the realm of pharmacological research, derivatives of this compound have shown potential as cardiotonic agents, indicating a dose-dependent increase in myocardial contractility. This suggests a possible application in the development of novel therapeutics for heart failure, highlighting the compound's diverse utility beyond chemical synthesis (T. Kaiho et al., 1989).

Future Directions

: Yulia M. Ohorodnik, Sikalov A. Alexander, Dmytro M. Khomenko, Roman O. Doroshchuk, Ilona V. Raspertova, Sergiu Shova, Maria V. Babak & Rostyslav D. Lampeka. “Synthesis, structural characterization and anticancer properties of p-cymene Ru (II) complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines.” Transition Metal Chemistry, Volume 47, 2022, Pages 213–221 .

properties

IUPAC Name

methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-23-18(22)15-11-21-17(13-7-3-2-6-12(13)15)14(10-19)16-8-4-5-9-20-16/h2-9,11,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAJXRRNMQBEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=CC=C21)C(C#N)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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